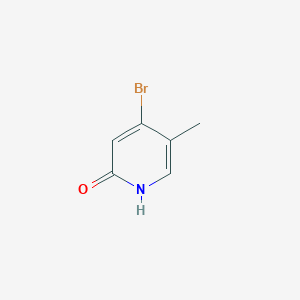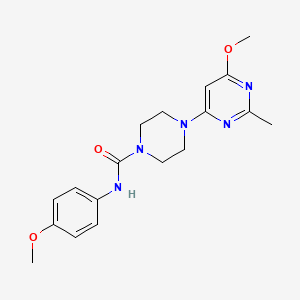
4-Bromo-5-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-5-methylpyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . This compound is used in research and is not intended for human use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4th position and a methyl group at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 283.1±35.0 °C and a predicted density of 1.593±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Synthesis of Novel Derivatives and Biological Activities
4-Bromo-5-methylpyridin-2(1H)-one serves as a key precursor in the synthesis of novel pyridine-based derivatives. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. Additionally, these derivatives exhibited significant anti-thrombolytic, biofilm inhibition, and hemolytic activities, demonstrating their potential in biomedical applications (Ahmad et al., 2017).
Electrochromic Devices
The development of electrochromic devices (ECDs) is another area where this compound finds application. Wang et al. (2011) synthesized a new star-shaped 4,4′-bipyridine derivative and investigated its electrochromic behavior and mechanism. The study demonstrated the potential of these derivatives in creating environmentally friendly solid ECDs with stable multicolor electrochromic changes, highlighting the material's utility in display technologies (Wang et al., 2011).
Polymer Chemistry
In polymer chemistry, this compound derivatives facilitate the functionalization of polymers. Lutz et al. (2005) combined atom transfer radical polymerization and click chemistry to prepare end-functional polymers, showcasing the versatility of bromopyridines in polymer modification and the development of new materials with specific end-group functionalities (Lutz et al., 2005).
Radiosensitizing Agents
Rudra et al. (2015) explored the use of bromopyridone nucleotide analogues as radiosensitizing agents that can be incorporated into DNA by polymerases. These analogues, designed to generate cross-links in duplex DNA under anoxic conditions, represent a novel approach to enhancing the efficacy of ionizing radiation in tumor treatment, showing the compound's potential in cancer therapy (Rudra et al., 2015).
Mécanisme D'action
The mechanism of action of “4-Bromo-5-methylpyridin-2(1H)-one” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery. As this compound is used for research purposes , its mechanism of action may depend on the specific context of the research.
Safety and Hazards
The safety data sheet for “4-Bromo-5-methylpyridin-2(1H)-one” indicates that it is a hazardous compound. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
4-bromo-5-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXCAFAWNUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)

![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)

![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)

![ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958555.png)
![9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2958557.png)

![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)
![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)